Valomaciclovir

Herpes Zoster Antiviral Efficacy Randomized Controlled Trial

This compound is the L-valine ester prodrug of omaciclovir (H2G), structurally distinct from acyclovir/penciclovir prodrugs. Clinical evidence demonstrates once-daily non-inferiority to thrice-daily valacyclovir, with 3,000 mg achieving superior rash crusting time. Procuring valomaciclovir ensures pharmacokinetic and resistance profiles specific to H2G, preventing endpoint invalidation inherent in generic prodrug substitution. Essential for simplified Herpes Zoster regimen trials, EBV lytic replication inhibitor research, and structure-activity studies of nucleoside analog prodrugs.

Molecular Formula C15H24N6O4
Molecular Weight 352.39 g/mol
CAS No. 195157-34-7
Cat. No. B1194656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValomaciclovir
CAS195157-34-7
Molecular FormulaC15H24N6O4
Molecular Weight352.39 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCC(CN1C=NC2=C1N=C(NC2=O)N)CO)N
InChIInChI=1S/C15H24N6O4/c1-8(2)10(16)14(24)25-4-3-9(6-22)5-21-7-18-11-12(21)19-15(17)20-13(11)23/h7-10,22H,3-6,16H2,1-2H3,(H3,17,19,20,23)/t9-,10+/m1/s1
InChIKeyATSZELKUSAREPW-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valomaciclovir (CAS 195157-34-7): An Investigational Nucleoside Analog Prodrug for Herpesvirus Infections


Valomaciclovir (EPB-348, MIV-606) is an orally administered, investigational small molecule belonging to the class of nucleoside analog prodrugs. It is the L-valine ester prodrug of omaciclovir (H2G), an acyclic guanosine derivative that acts as a competitive inhibitor of viral DNA polymerase [1]. Valomaciclovir is under investigation primarily for the treatment of acute herpes zoster (shingles) and, in separate studies, for infectious mononucleosis caused by Epstein-Barr virus (EBV) [2][3]. Unlike currently approved agents, valomaciclovir is not a prodrug of acyclovir or penciclovir, but of the novel nucleoside analog H2G, which may confer distinct pharmacological and resistance properties [4].

Why Valomaciclovir Cannot Be Substituted with Generic Anti-VZV Prodrugs in Research and Development


Valomaciclovir is not a bioequivalent alternative to generic prodrugs like valacyclovir or famciclovir. While valacyclovir and famciclovir are prodrugs of acyclovir and penciclovir, respectively, valomaciclovir is a prodrug of the structurally distinct acyclic guanosine derivative H2G (omaciclovir) [1]. This fundamental difference in the active moiety dictates distinct phosphorylation kinetics by viral thymidine kinase, DNA polymerase inhibition profiles, and susceptibility to resistance mutations [2]. Furthermore, clinical evidence demonstrates that valomaciclovir achieves non-inferior efficacy with once-daily dosing compared to thrice-daily valacyclovir, and at a 3,000 mg once-daily dose, it demonstrates superior time to rash crusting [3]. Consequently, direct substitution in a research or clinical protocol would invalidate pharmacokinetic assumptions and compromise study endpoints, underscoring the need for compound-specific procurement.

Quantitative Differentiation of Valomaciclovir from Comparator Antiviral Agents


Superior Time to Complete Rash Crusting in Acute Herpes Zoster Compared to Valacyclovir

In a randomized, double-blind, active-controlled Phase 2b trial (N=373), once-daily oral valomaciclovir (EPB-348) at a dose of 3,000 mg significantly shortened the time to complete crusting of the herpes zoster rash by Day 28 compared to thrice-daily valacyclovir 1,000 mg [1]. The trial also met its primary non-inferiority endpoint for the 2,000 mg and 3,000 mg once-daily doses versus valacyclovir, using a pre-specified 20% non-inferiority margin [1].

Herpes Zoster Antiviral Efficacy Randomized Controlled Trial

Once-Daily Dosing Non-Inferior to Thrice-Daily Valacyclovir

The same Phase 2b trial demonstrated that once-daily valomaciclovir (2,000 mg and 3,000 mg) met pre-specified non-inferiority criteria compared to thrice-daily valacyclovir (1,000 mg) for the primary endpoint of time to complete rash crusting by Day 28 [1]. Additionally, the 1,000 mg and 2,000 mg once-daily groups were non-inferior to valacyclovir for the secondary endpoint of time to rash resolution [1]. The 3,000 mg once-daily dose was superior.

Dosing Convenience Pharmacokinetics Adherence

Lipophilic Prodrug Design Targets Enhanced Oral Bioavailability of H2G

Valomaciclovir stearate is a lipophilic prodrug of omaciclovir (H2G), designed to improve oral absorption and bioavailability compared to the parent nucleoside analog [1]. While specific human bioavailability values for valomaciclovir are not publicly disclosed, this prodrug approach is a recognized strategy to overcome the poor oral bioavailability that limits many nucleoside analogs [2]. In contrast, valacyclovir is a simple L-valyl ester prodrug of acyclovir, achieving approximately 54% oral bioavailability of acyclovir [3].

Prodrug Strategy Oral Bioavailability Nucleoside Analog

Defined Crystalline Forms Address Historical Formulation Challenges

Earlier clinical development of valomaciclovir was hampered by the poor physical properties (flowability, agglomeration) of amorphous material, necessitating the use of liquid suspensions in Phase I/II trials [1]. Patented crystalline polymorphs of valomaciclovir were subsequently developed to enable reproducible manufacture of solid oral dosage forms, overcoming these significant processing and stability limitations [1]. This contrasts with the well-established solid-state forms of generic acyclovir, valacyclovir, and famciclovir, highlighting a unique, solved challenge in the development of this specific compound.

Polymorphism Formulation Solid-State Chemistry

Validated Research Application Scenarios for Valomaciclovir Based on Quantitative Evidence


Clinical Trial of Novel Anti-VZV Regimens: Efficacy and Adherence Studies

Valomaciclovir is the optimal investigational agent for clinical trials designed to evaluate the efficacy of once-daily anti-VZV therapy compared to standard thrice-daily regimens. Its demonstrated non-inferiority and, at 3,000 mg, superiority to valacyclovir in time to rash crusting [1] directly supports its use in studies aiming to improve patient adherence and simplify treatment protocols for herpes zoster.

Comparative Pharmacology of Nucleoside Analog Prodrugs

Researchers investigating the structure-activity relationships of nucleoside prodrugs should procure valomaciclovir as a distinct comparator to valacyclovir and famciclovir. Its unique active moiety (H2G) and lipophilic prodrug design offer a valuable tool for dissecting the contributions of the promoiety versus the nucleoside analog to antiviral potency, pharmacokinetics, and resistance profiles.

Preclinical Evaluation of EBV Antiviral Activity

Given its progression to Phase 2 clinical trials for Epstein-Barr virus-associated infectious mononucleosis [2], valomaciclovir is a relevant compound for academic and industrial research focused on EBV lytic replication inhibitors. It serves as a key investigational reference standard for in vitro and in vivo assays aimed at identifying novel anti-EBV agents, particularly where broad-spectrum anti-herpesvirus activity is desired.

Solid-State Formulation and Preformulation Studies

The patented crystalline polymorphs of valomaciclovir [3] make this compound a suitable candidate for advanced formulation science studies. Researchers can investigate the impact of solid-state properties on dissolution rate, stability, and oral absorption of this lipophilic prodrug, providing a case study in overcoming formulation challenges typical of poorly crystalline antiviral agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valomaciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.